molecular formula C27H52O5 B116813 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid CAS No. 104801-93-6

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid

Cat. No.: B116813
CAS No.: 104801-93-6
M. Wt: 456.7 g/mol
InChI Key: REYXSTWBFWDURU-UHFFFAOYSA-N
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Description

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid is a complex organic compound with the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol. This compound is known for its use in the preparation of lipase inhibitors, which are important in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of hexadecanoic acid derivatives followed by hydroxylation and subsequent protection of the hydroxyl group with oxan-2-yloxy. The reaction conditions often require the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition, particularly lipase inhibitors, which are crucial in metabolic research.

    Medicine: Investigated for its potential therapeutic effects, including anti-obesity and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid primarily involves the inhibition of lipase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption. This mechanism is particularly relevant in the development of anti-obesity drugs.

Comparison with Similar Compounds

Similar Compounds

    2-Hexyl-5-hydroxy-3-oxo-hexadecanoic acid methyl ester: Another derivative with similar structural features but different functional groups.

    2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid: A compound with a phenylmethoxy group instead of oxan-2-yloxy.

Uniqueness

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a lipase inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-10-11-12-13-14-18-23(32-26-20-16-17-21-31-26)22-25(28)24(27(29)30)19-15-8-6-4-2/h23-26,28H,3-22H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYXSTWBFWDURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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